Cas no 96687-52-4 ((R,R)-N,N'-Didemethyl Atracurium Oxalate)

(R,R)-N,N'-Didemethyl Atracurium Oxalate 化学的及び物理的性質

名前と識別子

-

- (1R,1'R)-2,2'-(3,11-Dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquindline)-dioxalate

- (R*,R*)-(-)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoic acid 1,5-pentanediyl ester ethanedioate (1:2)

- (1R,1’R)-ATRACURIUM DIOXALATE

- (1R,1'R)-2,2'-(3,11-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline)dioxalate(Cisatracurium oxalate)

- (1R,1'R)-2,2'-(3,11-Dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquindline)-diox

- 5-[3-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propa

- Cis Atracurium dioxalate

- CisAtracurium Oxalate

- 5-[3-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate,oxalic acid

- R-atracurium dioxalate

- 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,5-pentanediyl ester, (R*,R*)-(-)-, ethanedioate (1:2) (9CI)

- (R,R)-N,N'-Didemethyl Atracurium Oxalate

-

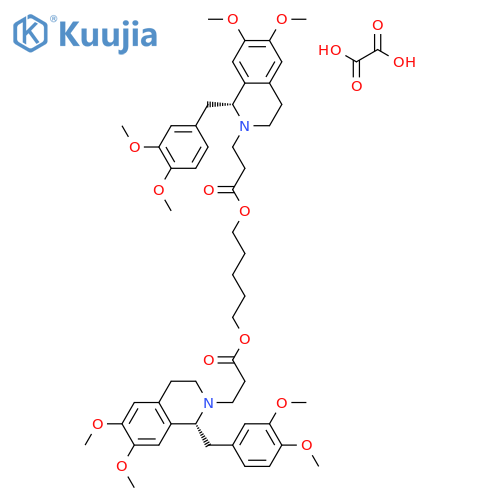

- インチ: 1S/C51H66N2O12.C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;(H,3,4)(H,5,6)/t40-,41-;/m1./s1

- InChIKey: CTRHJROIKMLEGA-RONWPTNUSA-N

- ほほえんだ: C(=O)(O)C(=O)O.C(C1C=CC(OC)=C(OC)C=1)[C@H]1N(CCC(=O)OCCCCCOC(=O)CCN2CCC3C=C(C(=CC=3[C@H]2CC2C=CC(OC)=C(OC)C=2)OC)OC)CCC2=CC(=C(C=C12)OC)OC

計算された属性

- せいみつぶんしりょう: 1078.452193g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 22

- 回転可能化学結合数: 28

- どういたいしつりょう: 1078.452193g/mol

- 単一同位体質量: 1078.452193g/mol

- 水素結合トポロジー分子極性表面積: 282Ų

- 重原子数: 77

- 複雑さ: 1370

- 同位体原子数: 0

- 原子立体中心数の決定: 2

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 3

じっけんとくせい

- PSA: 282.12000

- LogP: 5.96330

(R,R)-N,N'-Didemethyl Atracurium Oxalate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD43676)

(R,R)-N,N'-Didemethyl Atracurium Oxalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146075-25g |

5-(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyloxy)pentyl 3-((S)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate dioxalate |

96687-52-4 | 97% | 25g |

$594 | 2022-06-09 | |

| Chemenu | CM146075-5g |

5-(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyloxy)pentyl 3-((S)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate dioxalate |

96687-52-4 | 97% | 5g |

$175 | 2022-06-09 | |

| TRC | D439495-1mg |

(R,R)-N,N'-Didemethyl Atracurium Oxalate |

96687-52-4 | 1mg |

$75.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256809-1g |

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate |

96687-52-4 | 95% | 1g |

¥302.00 | 2024-04-23 | |

| Chemenu | CM146075-25g |

5-(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyloxy)pentyl 3-((S)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate dioxalate |

96687-52-4 | 97% | 25g |

$636 | 2021-08-05 | |

| TRC | D439495-250mg |

(R,R)-N,N'-Didemethyl Atracurium Oxalate |

96687-52-4 | 250mg |

$ 12800.00 | 2023-09-07 | ||

| Ambeed | A312184-250mg |

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate |

96687-52-4 | 95% | 250mg |

$13.0 | 2024-07-16 | |

| A2B Chem LLC | AV19814-1g |

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate |

96687-52-4 | 95% | 1g |

$25.00 | 2024-07-18 | |

| Aaron | AR019GIA-250mg |

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate |

96687-52-4 | 95% | 250mg |

$83.00 | 2024-07-18 | |

| Chemenu | CM146075-1g |

5-(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyloxy)pentyl 3-((S)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate dioxalate |

96687-52-4 | 97% | 1g |

$56 | 2022-06-09 |

(R,R)-N,N'-Didemethyl Atracurium Oxalate 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

(R,R)-N,N'-Didemethyl Atracurium Oxalateに関する追加情報

Comprehensive Overview of (R,R)-N,N'-Didemethyl Atracurium Oxalate (CAS No. 96687-52-4)

(R,R)-N,N'-Didemethyl Atracurium Oxalate (CAS No. 96687-52-4) is a stereospecific derivative of the well-known neuromuscular blocking agent, atracurium. This compound has garnered significant attention in the field of anesthesiology and pharmacology due to its unique structural properties and potential therapeutic applications. The (R,R)-isomer is particularly notable for its enhanced selectivity and reduced side-effect profile compared to its racemic counterparts. Researchers and clinicians are increasingly exploring its role in precision medicine, especially in surgeries requiring controlled muscle relaxation.

The chemical structure of (R,R)-N,N'-Didemethyl Atracurium Oxalate features a bis-quaternary ammonium skeleton, which is critical for its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. The presence of the oxalate counterion improves its solubility and stability, making it more suitable for intravenous administration. Recent studies have highlighted its potential in reducing postoperative complications, such as residual neuromuscular blockade, which remains a hot topic in clinical anesthesia. This aligns with the growing demand for safer and more predictable anesthetic agents.

In the context of current trends, (R,R)-N,N'-Didemethyl Atracurium Oxalate is often discussed alongside keywords like "neuromuscular blocking agents," "stereoselective pharmacology," and "improved anesthetic safety." These terms reflect the compound's relevance in modern medical research. For instance, a surge in searches for "long-acting muscle relaxants" and "reduced side-effect anesthetics" underscores the need for compounds like this one. Its development also resonates with the broader shift toward personalized medicine, where enantiomerically pure drugs are prioritized for their predictable pharmacokinetics.

From a synthetic perspective, the production of (R,R)-N,N'-Didemethyl Atracurium Oxalate involves sophisticated chiral separation techniques, such as high-performance liquid chromatography (HPLC) or enzymatic resolution. These methods ensure the isolation of the desired (R,R)-isomer with high enantiomeric excess, a critical factor for regulatory approval. The compound's CAS No. 96687-52-4 serves as a unique identifier in chemical databases, facilitating research and commercialization efforts. Its inclusion in drug development pipelines highlights its potential to address unmet needs in anesthesia.

Beyond its clinical applications, (R,R)-N,N'-Didemethyl Atracurium Oxalate is a subject of interest in academic circles. Publications exploring its structure-activity relationships (SAR) and metabolic pathways are frequently cited, reflecting its scientific importance. The compound's mechanism of action—competitive antagonism of acetylcholine receptors—is a classic example of how subtle molecular modifications can lead to significant improvements in drug efficacy. This has sparked discussions on platforms like PubMed and ResearchGate, where queries such as "new-generation neuromuscular blockers" and "atracurium analogs" are trending.

In summary, (R,R)-N,N'-Didemethyl Atracurium Oxalate (CAS No. 96687-52-4) represents a promising advancement in the realm of neuromuscular blocking agents. Its stereochemical purity, coupled with its favorable pharmacokinetic profile, positions it as a candidate for next-generation anesthetics. As the medical community continues to prioritize patient safety and precision, compounds like this will likely play a pivotal role in shaping the future of anesthesia and critical care medicine.

96687-52-4 ((R,R)-N,N'-Didemethyl Atracurium Oxalate) 関連製品

- 1193104-79-8(Isoquinolinium, 2,2'-[(3-methyl-1,5-pentanediyl)bis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2- methyl-, (1R,1'R,2R,2'R)-)

- 436-77-1(Fangchinoline)

- 14028-68-3(Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate)

- 64228-79-1(Atracurium)

- 64228-77-9(2(1H)-Isoquinolinepropanoicacid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-,1,5-pentanediyl ester (9CI))

- 130-86-9(protopine)

- 485-49-4(Bicuculline)

- 64228-78-0(Atracurium oxalate)

- 87-00-3((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)

- 1193104-81-2(Isoquinolinium, 2,2'-[(1-methyl-1,5-pentanediyl)bis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2- methyl-, (1R,1'R,2R,2'R)-)